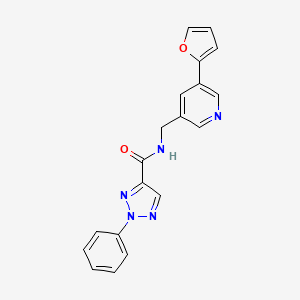

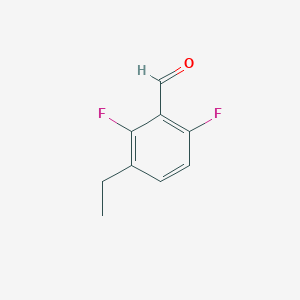

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C19H12N2O3 and a molecular weight of 316.316 . It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of 2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide and its analogs has been discussed in the context of 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been reviewed .Aplicaciones Científicas De Investigación

Crystal Structure and Supramolecular Interactions

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide and its derivatives have been studied for their crystal structures and supramolecular interactions. These compounds exhibit intramolecular hydrogen bonds and π–π interactions, contributing to their structural stability and planarity. Such structural features are crucial in understanding the molecular interactions and designing new compounds with desired properties (Gomes et al., 2016).

Biophysical Interactions with Proteins

Research has explored the binding interactions of similar compounds with proteins like bovine serum albumin and human serum albumin. These interactions are studied using various photophysical methods, providing insights into the potential biological applications of these compounds, such as in drug delivery systems (Paul et al., 2019).

Synthesis Methods

Various synthesis methods for similar chromene-quinoline derivatives have been developed. For example, a rapid method using sulfamic acid as a catalyst for synthesizing chromen-2-ones has been reported. Such methods are significant for the efficient and scalable production of these compounds (Madhav et al., 2008).

Anticancer Activity

Some quinoline derivatives, including chromenes and benzochromenes, have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines. These studies provide a foundation for developing new anticancer agents (Ghorab & Alsaid, 2015).

Anti-inflammatory and Anticancer Screening

Novel quinoline-2-carboxamides have been synthesized and screened for their anti-inflammatory and anticancer activities. Molecular docking studies with enzymes like COX-2 have been performed to understand their mechanism of action, indicating potential therapeutic applications (Kulkarni et al., 2018).

Propiedades

IUPAC Name |

2-oxo-N-quinolin-8-ylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-18(14-11-13-5-1-2-9-16(13)24-19(14)23)21-15-8-3-6-12-7-4-10-20-17(12)15/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAVSSJZARJWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(quinolin-8-yl)-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)

![5-[1-(4-ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2458968.png)

![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2458969.png)

![5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2458971.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2458979.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2458982.png)